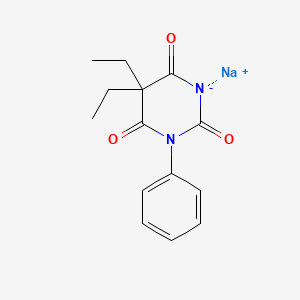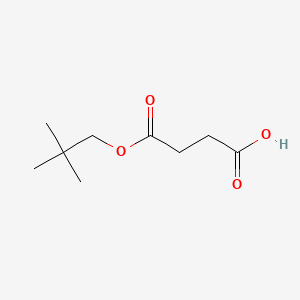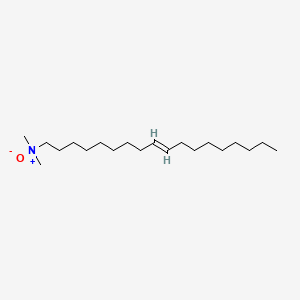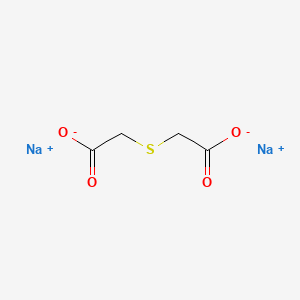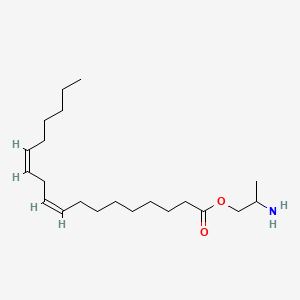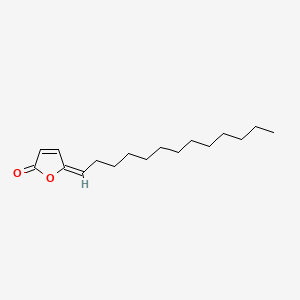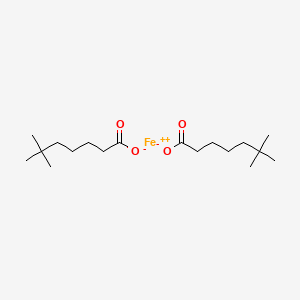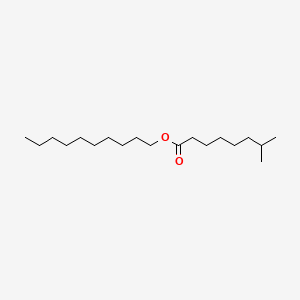
Decyl isononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decylisononanoat ist ein Ester, der aus Decanol (Decylalkohol) und Isononansäure (3,5,5-Trimethylhexansäure) gebildet wird. Es wird in der Kosmetikindustrie häufig aufgrund seiner weichmachenden Eigenschaften eingesetzt, die dazu beitragen, die Haut zu glätten und zu weich machen . Diese Verbindung ist bekannt für ihre hervorragenden Spreizeigenschaften und ihre Fähigkeit, Formulierungen ein seidiges, nicht fettiges Gefühl zu verleihen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Decylisononanoat wird typischerweise durch eine Veresterungsreaktion zwischen Decanol und Isononansäure synthetisiert. Die Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert und unter Rückflussbedingungen durchgeführt, um das während der Reaktion gebildete Wasser zu entfernen . Die Reaktion kann wie folgt dargestellt werden:
Decanol+Isononansäure→Decylisononanoat+Wasser
Industrielle Produktionsverfahren
In industriellen Umgebungen wird der Veresterungsprozess oft in großen Reaktoren durchgeführt, wobei das Wasser kontinuierlich entfernt wird, um die Reaktion bis zur vollständigen Umsetzung zu treiben. Die Verwendung der azeotropen Destillation mit Lösungsmitteln wie Toluol oder Cyclohexan kann die Effizienz der Wasserentfernung verbessern . Nach der Reaktion wird das Produkt durch Destillation gereinigt, um hochreines Decylisononanoat zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
Decylisononanoat unterliegt hauptsächlich der Hydrolyse, bei der es in Gegenwart von Wasser und einem sauren oder basischen Katalysator in Decanol und Isononansäure zerfällt . Es kann auch an Umesterungsreaktionen mit anderen Alkoholen teilnehmen, um verschiedene Ester zu bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Umesterung: Katalysatoren wie Natriummethoxid oder Schwefelsäure.
Hauptsächlich gebildete Produkte
Hydrolyse: Decanol und Isononansäure.
Umesterung: Neue Ester, abhängig von dem verwendeten Alkohol.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl isononanoate primarily undergoes hydrolysis, where it is broken down into decanol and isononanoic acid in the presence of water and an acid or base catalyst . It can also participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Decanol and isononanoic acid.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Decylisononanoat wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Kosmetik, weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:
Pharmazeutika: Dient als Träger für Wirkstoffe in topischen Formulierungen.
Industrie: Wird als Weichmacher bei der Herstellung von flexiblen Kunststoffen eingesetzt.
Wirkmechanismus
Decylisononanoat übt seine Wirkung hauptsächlich durch seine weichmachenden Eigenschaften aus. Es bildet eine dünne, nicht fettende Schicht auf der Haut, die dazu beiträgt, die Feuchtigkeit zu speichern und die Hautstruktur zu verbessern . Die Verbindung interagiert mit den Lipiddoppelschichten im Stratum corneum, wodurch die Barrierefunktion der Haut verbessert und der Wasserverlust verhindert wird .
Wirkmechanismus
Decyl isononanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture . The compound interacts with the lipid bilayers in the stratum corneum, enhancing the skin’s barrier function and preventing water loss .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Isononylisononanoat
- Cetearylisononanoat
- Ethylhexylisononanoat
Einzigartigkeit
Decylisononanoat ist einzigartig durch seine spezifische Kombination aus Decanol und Isononansäure, die eine Balance aus hervorragenden Spreizeigenschaften und einem nicht fettigen Gefühl bietet. Im Vergleich zu ähnlichen Verbindungen bietet es eine leichtere Textur und eine bessere Hautabsorption .
Eigenschaften
CAS-Nummer |
84878-31-9 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
decyl 7-methyloctanoate |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-14-17-21-19(20)16-13-11-12-15-18(2)3/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
NOIATFAZOGVHNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



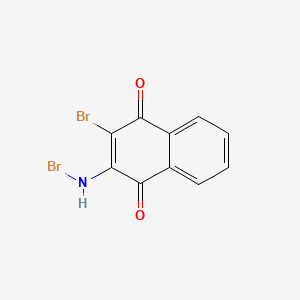

![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

